molecular formula C13H19NOS B1435209 (4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol CAS No. 1673527-17-7

(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol

Cat. No. B1435209
M. Wt: 237.36 g/mol
InChI Key: OVMVUDGNZKWJQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as PTM, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of PTM includes a piperidine ring, a phenyl ring, a methylthio group, and a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Crystal Structures : The synthesis and crystal structure of various piperidin-4-yl methanol derivatives have been extensively studied. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and related compounds have been synthesized using specific solvents and bases, with their structures investigated through X-ray crystallography, revealing chair conformations of the piperidine ring and tetrahedral geometry around the sulfur atom (Girish et al., 2008). Similar studies have been conducted on other derivatives, providing insights into their molecular geometry and intermolecular interactions (Benakaprasad et al., 2007).

Antimicrobial and Antitubercular Activities

  • Antimicrobial Properties : Piperidin-4-yl methanol derivatives have been synthesized and tested for their antimicrobial activities. For instance, a series of new molecules with potential microbial activities equivalent to fexofenidine have been developed (Ramudu et al., 2017). Additionally, some compounds have shown promising antitubercular activity against Mycobacterium tuberculosis, with one particular derivative demonstrating significant killing of intracellular bacilli in mouse bone marrow-derived macrophages (Bisht et al., 2010).

Catalytic and Synthetic Applications

  • Use in Stereoselective Synthesis : These compounds have been utilized in the stereoselective synthesis of novel piperidine derivatives. For instance, the radical-mediated transformation of aziridines to piperidines has been achieved, demonstrating their utility in complex organic syntheses (Vervisch et al., 2012).

Material Science and Chemistry

  • Thermal and Optical Studies : The thermal and optical properties of certain piperidin-4-yl methanol derivatives have been explored. One study examined the thermal stability of these compounds, revealing their stability in certain temperature ranges (Karthik et al., 2021).

properties

IUPAC Name

[4-(4-methylsulfanylphenyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-16-12-4-2-11(3-5-12)13(10-15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMVUDGNZKWJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2(CCNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol
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(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol
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(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol
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(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol
Reactant of Route 5
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol
Reactant of Route 6
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol

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